4-Bromo-2-(3-hydroxypropyl)-6-(trifluoromethyl)benzimidazole
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Overview
Description
4-Bromo-2-(3-hydroxypropyl)-6-(trifluoromethyl)benzimidazole is a synthetic organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(3-hydroxypropyl)-6-(trifluoromethyl)benzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of Bromine: Bromination of the benzimidazole core can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent.
Addition of Hydroxypropyl Group: The hydroxypropyl group can be introduced through a nucleophilic substitution reaction using a suitable alkylating agent like 3-chloropropanol.
Incorporation of Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(3-hydroxypropyl)-6-(trifluoromethyl)benzimidazole can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted benzimidazole.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrogen-substituted benzimidazole.
Substitution: Formation of various substituted benzimidazoles depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-(3-hydroxypropyl)-6-(trifluoromethyl)benzimidazole has several scientific research applications, including:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of trifluoromethyl and hydroxypropyl groups on biological activity.
Chemical Biology: It can serve as a probe to investigate molecular interactions and pathways in cells.
Industrial Applications: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(3-hydroxypropyl)-6-(trifluoromethyl)benzimidazole depends on its specific target and application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the hydroxypropyl group can improve its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(3-hydroxypropyl)benzimidazole: Lacks the trifluoromethyl group, which may result in different biological activity and properties.
2-(3-Hydroxypropyl)-6-(trifluoromethyl)benzimidazole: Lacks the bromine atom, which may affect its reactivity and interactions.
4-Bromo-6-(trifluoromethyl)benzimidazole: Lacks the hydroxypropyl group, which may influence its solubility and bioavailability.
Uniqueness
4-Bromo-2-(3-hydroxypropyl)-6-(trifluoromethyl)benzimidazole is unique due to the combination of bromine, hydroxypropyl, and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[4-bromo-6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF3N2O/c12-7-4-6(11(13,14)15)5-8-10(7)17-9(16-8)2-1-3-18/h4-5,18H,1-3H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIDMDLISUPTFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)CCCO)Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371292 |
Source
|
Record name | 3-[4-Bromo-6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-16-7 |
Source
|
Record name | 7-Bromo-5-(trifluoromethyl)-1H-benzimidazole-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175135-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[4-Bromo-6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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